![molecular formula C7H6FN3O B13681448 (5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol](/img/structure/B13681448.png)
(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol typically involves the reaction of 5-fluoro-1H-benzo[d][1,2,3]triazole with formaldehyde under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methanol group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes . Detailed studies are required to fully elucidate its molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol can be compared with other similar compounds, such as:
- **1H-benzo[d][1,2,3]triaz
Eigenschaften
Molekularformel |
C7H6FN3O |
---|---|
Molekulargewicht |
167.14 g/mol |
IUPAC-Name |
(6-fluoro-2H-benzotriazol-5-yl)methanol |
InChI |
InChI=1S/C7H6FN3O/c8-5-2-7-6(9-11-10-7)1-4(5)3-12/h1-2,12H,3H2,(H,9,10,11) |
InChI-Schlüssel |
YWVLRIAKQMFUMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=NNN=C21)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.